Cas no 158532-02-6 (2-Propenoic acid,3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-, methyl ester, (E)- (9CI))
158532-02-6 structure
Product Name:2-Propenoic acid,3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-, methyl ester, (E)- (9CI)
Numero CAS:158532-02-6
MF:C12H10BrNO4
MW:312.116102695465
CID:108917
PubChem ID:2063389
Update Time:2025-04-18
2-Propenoic acid,3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-, methyl ester, (E)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid,3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-, methyl ester, (E)- (9CI)
- Methyl 3-(3-broMo-4-hydroxy-5-Methoxyphenyl)-2-cyanoacrylate
- methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoate
- 158532-02-6
- AKOS000957581
- (E)-Methyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylate
- 2-Propenoic acid, 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-, methyl ester, (E)- (9CI)
-
- Inchi: 1S/C12H10BrNO4/c1-17-10-5-7(4-9(13)11(10)15)3-8(6-14)12(16)18-2/h3-5,15H,1-2H3/b8-3+
- Chiave InChI: XXWJAOMZVYOUKL-FPYGCLRLSA-N
- Sorrisi: BrC1C(=C(C=C(/C=C(\C#N)/C(=O)OC)C=1)OC)O
Proprietà calcolate
- Massa esatta: 310.97900
- Massa monoisotopica: 310.97932g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 387
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 79.6Ų
Proprietà sperimentali
- Densità: 1.57
- Punto di fusione: 200 °C
- Punto di ebollizione: 409.6°Cat760mmHg
- Punto di infiammabilità: 201.5°C
- Indice di rifrazione: 1.613
- PSA: 79.55000
- LogP: 2.24328
2-Propenoic acid,3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-, methyl ester, (E)- (9CI) Informazioni sulla sicurezza
- Istruzioni di sicurezza: S26-S36/37/39
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:S26;S36/37/39
- Frasi di rischio:R20/21/22; R36/37/38
2-Propenoic acid,3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-, methyl ester, (E)- (9CI) Letteratura correlata
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
158532-02-6 (2-Propenoic acid,3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-, methyl ester, (E)- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso